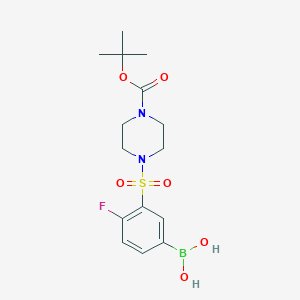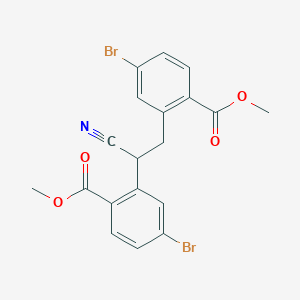
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid is an organoboron compound with the molecular formula C7H13BN2O4. This compound is characterized by the presence of a pyrazole ring substituted with a boronic acid group and a 2,2-dimethoxyethyl group. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.
準備方法
The synthesis of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 2,2-Dimethoxyethyl Group: The 2,2-dimethoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.
科学的研究の応用
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.
類似化合物との比較
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
1-Methylpyrazole-4-boronic acid: This compound has a similar structure but with a methyl group instead of the 2,2-dimethoxyethyl group. It is used in similar applications but may have different reactivity and binding properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester, making it more stable and easier to handle in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
特性
IUPAC Name |
[1-(2,2-dimethoxyethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O4/c1-13-7(14-2)5-10-4-6(3-9-10)8(11)12/h3-4,7,11-12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOEQAGPLXHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid](/img/structure/B8119391.png)
